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Compound of Interest

Compound Name: 2-(Quinolin-2-yl)acetonitrile

Cat. No.: B080219

CAS Number: 14068-28-1

This technical guide provides a comprehensive overview of 2-(Quinolin-2-yl)acetonitrile, a
heterocyclic aromatic compound of interest to researchers, scientists, and drug development
professionals. This document details its chemical and physical properties, experimental
protocols, and potential biological activities, with a focus on presenting data in a clear and
accessible format.

Chemical and Physical Properties

2-(Quinolin-2-yl)acetonitrile is an organic compound featuring a quinoline ring substituted
with an acetonitrile group at the 2-position.[1] It is typically available as a light yellow to yellow
solid.[2] The presence of the polar acetonitrile group suggests enhanced solubility in polar
solvents.[3] While specific experimental data for some physical properties are not readily
available, predicted values and data from closely related isomers provide valuable insights.

Table 1: Physicochemical Properties of 2-(Quinolin-2-yl)acetonitrile and a Related Isomer
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2-(Quinolin-2- 2-(Quinolin-4-

Property yl)acetonitrile (CAS: yl)acetonitrile (CAS:
14068-28-1) 14003-46-4)

Molecular Formula C11HsN2[4] C11HsN:2

Molecular Weight 168.19 g/mol [4] 168.19 g/mol

Appearance Light yellow to yellow solid[2] Off-white to pink solid[5]

Melting Point Data not available 144-145 °CJ[5]

Boiling Point Data not available 355.9 + 17.0 °C (Predicted)[5]

- Enhanced solubility in polar )
Solubility Data not available

solvents (qualitative)[3]

Storage Temperature

-20°C[2]

Room Temperature, Sealed in
dry[5]

XLogP3

1.9[4]

2.3

Spectral Data

Detailed experimental spectral data for 2-(Quinolin-2-yl)acetonitrile are not widely published.

However, the expected spectral characteristics can be inferred from the structure and data for

related compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the

guinoline ring protons, typically in the aromatic region (& 7.0-8.5 ppm), and a singlet for the
methylene (-CH:z-) protons of the acetonitrile group. The exact chemical shifts and coupling
constants will be influenced by the substitution pattern on the quinoline ring.

13C NMR: The carbon NMR spectrum will display signals for the eleven carbon atoms in the
molecule. The carbon of the nitrile group (-C=N) is expected to appear around & 115-120
ppm. The methylene carbon will resonate further upfield, while the carbons of the quinoline
ring will appear in the aromatic region.
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2.2. Infrared (IR) Spectroscopy
The IR spectrum of 2-(Quinolin-2-yl)acetonitrile would be characterized by:

e A sharp, medium-intensity absorption band around 2240-2260 cm~1! corresponding to the
C=N stretching vibration of the nitrile group.

o Aromatic C-H stretching vibrations typically appear above 3000 cm™1,

e C=C and C=N stretching vibrations of the quinoline ring in the 1450-1650 cm~1 region.

Experimental Protocols

While a specific, detailed synthesis protocol for 2-(Quinolin-2-yl)acetonitrile is not readily
available in the searched literature, general methods for the synthesis of quinoline derivatives
can be adapted. One common approach involves the reaction of a 2-haloquinoline with a
cyanide source.

3.1. General Synthesis of 2-Substituted Quinolines

The Friedlander synthesis is a widely used method for constructing the quinoline ring system.
This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound
containing a reactive a-methylene group.
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General workflow for Friedlénder synthesis.

3.2. Purification

Purification of quinoline derivatives is typically achieved through recrystallization or column
chromatography. For a solid compound like 2-(Quinolin-2-yl)acetonitrile, recrystallization from
a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) would be a primary
method. Column chromatography on silica gel with a gradient of ethyl acetate in hexanes is
also a common and effective purification technique.

3.3. Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of 2-(Quinolin-
2-yl)acetonitrile against cancer cell lines.

o Cell Seeding: Seed cancer cells (e.g., Caco-2) in a 96-well plate at a suitable density and
incubate for 24 hours.

o Compound Treatment: Treat the cells with various concentrations of 2-(Quinolin-2-
yl)acetonitrile (dissolved in a suitable solvent like DMSO) and incubate for a specified
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period (e.g., 48 or 72 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the
formation of formazan crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the
formazan crystals.

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically
around 570 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and
determine the ICso value (the concentration that inhibits 50% of cell growth).
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Workflow for a typical MTT cytotoxicity assay.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b080219?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Biological Activity and Potential Signhaling Pathways

While no specific biological activity data for 2-(Quinolin-2-yl)acetonitrile has been found, the
quinoline scaffold is a well-established pharmacophore with a broad range of biological
activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

4.1. Anticancer Potential

Numerous quinoline derivatives have demonstrated significant cytotoxic activity against various
cancer cell lines. For instance, studies on 4-hydroxyquinoline-2-acetonitrile derivatives have
shown cytotoxic effects against colon adenocarcinoma cells.[4] The mechanism of action for
many anticancer quinolines involves the inhibition of key cellular processes.

Table 2: Cytotoxic Activity of Structurally Related Quinoline Derivatives

Compound Cell Line ICs0 (M) Reference

Nitro-aldehyde

o o Caco-2 (colorectal
quinoline derivative ) 0.535 [2]
) adenocarcinoma)

Amine-aldehyde
quinoline derivative Caco-2 > 0.535 [2]

(F)

4.2. Antimicrobial Activity

The quinoline core is present in several antibacterial and antifungal agents. The potential
antimicrobial activity of 2-(Quinolin-2-yl)acetonitrile could be evaluated using standard
assays such as the determination of the Minimum Inhibitory Concentration (MIC) and Minimum
Bactericidal Concentration (MBC).

4.3. Enzyme Inhibition

Quinoline-based compounds have been shown to inhibit a variety of enzymes. For example,
quinoline-2-carbonitrile-based hydroxamic acids have been identified as dual inhibitors of
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tubulin polymerization and histone deacetylases (HDACSs), both of which are important targets
in cancer therapy.

4.4. Potential Signaling Pathway Involvement

Given the established activities of related quinoline compounds, 2-(Quinolin-2-yl)acetonitrile
could potentially modulate key signaling pathways involved in cell proliferation, survival, and
apoptosis. A plausible area of investigation would be its effect on pathways commonly
dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.
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Simplified PI3BK/Akt/mTOR signaling pathway.

Safety and Handling

2-(Quinolin-2-yl)acetonitrile is classified as harmful if swallowed, in contact with skin, or if
inhaled. It is also reported to cause skin and serious eye irritation and may cause respiratory
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irritation.[4] Standard laboratory safety precautions, including the use of personal protective
equipment (gloves, lab coat, safety glasses), should be strictly followed when handling this
compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-(Quinolin-2-yl)acetonitrile is a quinoline derivative with potential for further investigation in
medicinal chemistry and drug discovery. While specific experimental data on its physical
properties, spectral characteristics, and biological activities are limited, this guide provides a
foundational understanding based on its chemical structure and data from related compounds.
The provided experimental protocols offer a starting point for researchers to explore the
synthesis, purification, and biological evaluation of this compound. Further studies are
warranted to fully elucidate its properties and potential as a bioactive molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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